N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide
説明
特性
IUPAC Name |
N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c32-25(20-9-11-21(12-10-20)30-15-5-6-16-30)27-19-24-22-7-1-2-8-23(22)26(33)31(28-24)18-17-29-13-3-4-14-29/h1-2,5-12,15-16H,3-4,13-14,17-19H2,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEFNEONHILKGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC=C(C=C4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural Comparison with Similar Compounds
The compound’s structural uniqueness lies in its combination of dihydrophthalazine , pyrrolidine , and 1H-pyrrole-benzamide groups. Below is a comparative analysis with structurally analogous molecules from recent literature:
Functional Group Analysis
Dihydrophthalazine Core
The 3,4-dihydrophthalazine moiety distinguishes the target compound from triazine () and pyrazole-quinazolinone () analogs. This core is redox-active and may participate in π-π stacking or hydrogen bonding with enzymatic targets, similar to PARP inhibitors like olaparib .
Pyrrolidinylethyl Substituent
The 2-(pyrrolidin-1-yl)ethyl chain introduces conformational flexibility and basicity, enhancing interaction with hydrophobic enzyme pockets. This contrasts with the rigid dimethylamino-benzylidene groups in , which may reduce adaptability .
1H-Pyrrole-Benzamide Moiety
Pharmacological Implications
- Kinase Inhibition Potential: The dihydrophthalazine and benzamide groups align with kinase inhibitor scaffolds (e.g., imatinib’s benzamide). However, the pyrrolidine-pyrrole combination may reduce off-target effects compared to triazine-based compounds in .
- Quinazolinone analogs () share this niche but lack the redox versatility of dihydrophthalazine .
- Solubility vs. Bioavailability: While the target compound’s solubility is moderate, the diethylaminoethyl benzamide () demonstrates superior solubility but lower metabolic stability due to its simpler structure .
Q & A
Basic Research Questions
Q. What are the critical synthetic steps and reagents for synthesizing N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Condensation of pyrrolidine derivatives with phthalazine intermediates using potassium hydroxide (KOH) or acetic acid as catalysts.
- Coupling reactions with benzamide derivatives in solvents like ethanol or dimethyl sulfoxide (DMSO) at 60–80°C.
- Key reagents include acetylhydrazine, substituted aldehydes, and coupling agents (e.g., EDCI/HOBt). Yield optimization often requires iterative adjustments of stoichiometry and solvent polarity .
Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, confirming the pyrrolidine, phthalazinone, and benzamide moieties.
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the amide and phthalazinone groups).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).
- HPLC : Assesses purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step during synthesis?
- Methodological Answer :
- Solvent Optimization : Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance reactant solubility.
- Catalyst Screening : Test alternatives to triethylamine, such as DMAP or DBU, to improve reaction kinetics.
- Stoichiometric Adjustments : Increase the molar ratio of the benzamide precursor (1.2–1.5 equivalents) to drive the reaction to completion.
- Real-Time Monitoring : Use TLC or in situ IR to detect intermediate formation and adjust conditions dynamically .
Q. What methodologies validate biological activity when conflicting data arise between in vitro and in vivo studies?
- Methodological Answer :
- Standardized Assays : Replicate in vitro studies using the same cell lines (e.g., HeLa or MCF-7) and compare with in vivo pharmacokinetic profiles (e.g., plasma concentration vs. time curves).
- Metabolite Profiling : Use LC-MS to identify active metabolites that may explain discrepancies in efficacy.
- Dose-Response Meta-Analysis : Compare EC50 values across studies to assess bioavailability and tissue-specific effects .
Q. How do electron-withdrawing substituents on the benzamide moiety influence reactivity and bioactivity?
- Methodological Answer :
- Reactivity : Substituents like trifluoromethyl (-CF3) increase electrophilicity, enhancing nucleophilic aromatic substitution (e.g., with thiols or amines).
- Bioactivity : Systematic structure-activity relationship (SAR) studies reveal that electron-withdrawing groups improve kinase inhibition (e.g., IC50 reduction by 30–50% in EGFR assays). Computational docking (e.g., AutoDock Vina) can predict binding affinity changes .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported antibacterial activity across studies?
- Methodological Answer :
- Assay Consistency : Compare MIC values using standardized protocols (e.g., CLSI guidelines) against the same bacterial strains.
- Compound Stability Testing : Evaluate degradation under assay conditions (e.g., pH 7.4 buffer at 37°C) via HPLC.
- Synergistic Effects : Test combinations with adjuvants (e.g., β-lactamase inhibitors) to rule out interference from bacterial resistance mechanisms .
Experimental Design
Q. What strategies improve selectivity in targeting protein kinases with this compound?
- Methodological Answer :
- Kinase Panel Screening : Use recombinant kinase assays (e.g., KinomeScan) to identify off-target interactions.
- Covalent Modification : Introduce acrylamide moieties to enable irreversible binding to cysteine residues in the kinase active site.
- Co-Crystallography : Solve X-ray structures of compound-kinase complexes to guide rational design of selective analogs .
Tables for Key Data
| Parameter | Typical Values | Key Evidence |
|---|---|---|
| Synthetic Yield (Final Step) | 60–82% (depending on solvent/catalyst) | |
| Purity (HPLC) | >95% | |
| IC50 (EGFR Inhibition) | 0.8–1.2 µM | |
| LogP (Predicted) | 2.5–3.2 |
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